molecular formula C11H16BClFNO3 B13724334 (3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

(3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B13724334
M. Wt: 275.51 g/mol
InChI Key: OCGIRQNVOBGSOL-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, and a borinic acid moiety linked through an ether bond to a hydroxy-dimethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and fluorination.

    Attachment of the Borinic Acid Moiety: The borinic acid group is introduced via a reaction with boronic acid derivatives under controlled conditions.

    Ether Bond Formation: The final step involves the formation of an ether bond between the pyridine ring and the hydroxy-dimethylbutyl group, often using a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: To enhance efficiency and scalability.

    Purification Techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a pyridine ring with chlorine and fluorine substitutions, along with a borinic acid moiety, makes this compound distinct in its chemical behavior and potential applications.

Properties

Molecular Formula

C11H16BClFNO3

Molecular Weight

275.51 g/mol

IUPAC Name

(3-chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C11H16BClFNO3/c1-10(2,16)11(3,4)18-12(17)7-5-6-15-9(14)8(7)13/h5-6,16-17H,1-4H3

InChI Key

OCGIRQNVOBGSOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)F)Cl)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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